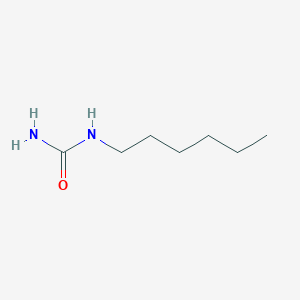

Hexylurea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hexylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-2-3-4-5-6-9-7(8)10/h2-6H2,1H3,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVJQIPDVWOVNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175933 | |

| Record name | Urea, N-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158-11-4 | |

| Record name | Hexylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexylurea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KVM9LDD6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of n-Hexylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Hexylurea, a mono-substituted alkylurea, serves as a valuable chemical intermediate and building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its molecular structure, featuring a polar urea functional group and a nonpolar hexyl chain, imparts a unique combination of hydrophilic and lipophilic characteristics. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, purification processes, formulation development, and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of n-hexylurea, complete with detailed experimental protocols and theoretical considerations for its characterization.

Molecular Structure and Core Properties

n-Hexylurea possesses a simple yet functionally significant molecular architecture. The terminal hexyl group contributes to its lipophilicity, while the urea moiety allows for hydrogen bonding, influencing its solubility and melting point.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O | N/A |

| Molecular Weight | 144.22 g/mol | N/A |

| CAS Number | 2158-11-4 | N/A |

Synthesis of n-Hexylurea

Two primary synthetic routes are commonly employed for the preparation of n-hexylurea, each with distinct advantages and considerations.

Method 1: From Hexylamine and Urea

This method involves the reaction of hexylamine with urea, typically in the presence of a solvent and heat. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of urea, followed by the elimination of ammonia.[1]

Reaction:

Detailed Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexylamine (1.0 eq) and urea (1.2 eq).

-

Add a suitable high-boiling solvent, such as water or isoamyl alcohol, to facilitate the reaction.[1]

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the evolution of ammonia gas.

-

Upon completion of the reaction (as determined by TLC or LC-MS), cool the mixture to room temperature.

-

If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude n-hexylurea by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Method 2: From Hexyl Isocyanate and Ammonia

This alternative synthesis involves the reaction of hexyl isocyanate with ammonia. This method is often preferred for its high yield and purity of the final product.[2]

Reaction:

Detailed Protocol:

-

In a well-ventilated fume hood, dissolve hexyl isocyanate (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or THF) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the solution in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of ammonia in the same solvent dropwise with vigorous stirring.

-

A white precipitate of n-hexylurea will form immediately.

-

Continue stirring for 30 minutes to ensure complete reaction.

-

Collect the product by vacuum filtration, wash with cold solvent to remove any unreacted starting material, and dry under vacuum.

Caption: Synthetic routes to n-hexylurea.

Physicochemical Properties and Their Determination

A comprehensive understanding of the physicochemical properties of n-hexylurea is crucial for its application in various scientific disciplines.

Melting Point

The melting point of a compound is a key indicator of its purity. For urea derivatives, the melting point is influenced by the length of the alkyl chain and the potential for intermolecular hydrogen bonding.

Predicted Melting Point: Based on trends for similar alkylureas, the melting point of n-hexylurea is expected to be in the range of 90-110 °C.

Experimental Protocol for Melting Point Determination (Capillary Method):

-

Ensure the n-hexylurea sample is finely powdered and completely dry.

-

Pack a small amount of the sample into a capillary tube, ensuring a column height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This range is the melting point of the sample.

Boiling Point

Due to the strong intermolecular hydrogen bonding of the urea group, n-hexylurea is expected to have a relatively high boiling point. Direct determination at atmospheric pressure may lead to decomposition. Therefore, distillation under reduced pressure is recommended.

Predicted Boiling Point: Computational models suggest a boiling point of approximately 250-280 °C at atmospheric pressure, with significant decomposition.

Experimental Considerations for Boiling Point Determination:

Due to the high boiling point and potential for thermal decomposition, a definitive experimental value is difficult to obtain. If required, vacuum distillation is the preferred method. The boiling point at a reduced pressure can be extrapolated to atmospheric pressure using a nomograph, though this should be treated as an estimation.

Solubility

The solubility of n-hexylurea is dictated by the balance between its nonpolar hexyl chain and its polar urea functional group. It is expected to exhibit moderate solubility in polar organic solvents and limited solubility in water.

Qualitative Solubility Profile:

| Solvent | Predicted Solubility |

| Water | Sparingly soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Acetone | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Hexane | Sparingly soluble |

Experimental Protocol for Qualitative Solubility Determination:

-

To a small vial, add approximately 10 mg of n-hexylurea.

-

Add the test solvent dropwise (typically 0.1 mL increments) while vortexing or stirring.

-

Observe for complete dissolution.

-

Categorize the solubility based on the amount of solvent required (e.g., soluble if dissolves in <1 mL, sparingly soluble if requires 1-10 mL).

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, as it indicates the lipophilicity of a compound and its potential to cross biological membranes.

Computed LogP: A computed LogP value of approximately 1.5 suggests that n-hexylurea has a moderate degree of lipophilicity.

Experimental Protocol for LogP Determination (Shake-Flask Method):

-

Prepare a stock solution of n-hexylurea of known concentration in either n-octanol or water.

-

In a separatory funnel, mix equal volumes of n-octanol and water and allow them to saturate each other.

-

Add a known volume of the n-hexylurea stock solution to the separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the solute between the two phases.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of n-hexylurea in each layer using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculate the LogP using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).

Caption: Shake-flask method for LogP determination.

Acid Dissociation Constant (pKa)

The urea functional group is weakly basic. The pKa value indicates the pH at which the compound is 50% protonated. This is important for understanding its behavior in different pH environments, such as in the gastrointestinal tract.

Predicted pKa: The pKa of the conjugate acid of n-hexylurea is predicted to be in the range of 0-1, indicating it is a very weak base.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Calibrate a pH meter using standard buffer solutions.

-

Prepare a solution of n-hexylurea of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the midpoint of the titration curve, where half of the base has been neutralized.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of synthesized n-hexylurea.

¹H NMR Spectroscopy

The ¹H NMR spectrum of n-hexylurea is expected to show characteristic signals for the protons of the hexyl chain and the urea group.

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):

-

~5.0-5.5 (br s, 2H): -NH₂ protons of the urea group.

-

~4.5-5.0 (br t, 1H): -NH- proton of the urea group coupled to the adjacent methylene group.

-

~3.1 (q, 2H): -CH₂- group attached to the urea nitrogen.

-

~1.5 (quint, 2H): -CH₂- group beta to the urea nitrogen.

-

~1.3 (m, 6H): -(CH₂)₃- groups of the hexyl chain.

-

~0.9 (t, 3H): Terminal -CH₃ group of the hexyl chain.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm):

-

~158-160: Carbonyl carbon (C=O) of the urea group.

-

~40-42: -CH₂- group attached to the urea nitrogen.

-

~31-33: Methylene carbons of the hexyl chain.

-

~29-30: Methylene carbons of the hexyl chain.

-

~26-28: Methylene carbons of the hexyl chain.

-

~22-24: Methylene carbon of the hexyl chain.

-

~14: Terminal -CH₃ carbon.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in n-hexylurea.

Characteristic IR Absorption Bands (cm⁻¹):

-

~3400-3200 (N-H stretching): Two or more bands corresponding to the symmetric and asymmetric stretching of the N-H bonds in the urea group.

-

~2950-2850 (C-H stretching): Strong absorptions from the C-H bonds of the hexyl chain.

-

~1660-1630 (C=O stretching, Amide I): Strong absorption due to the carbonyl group of the urea.

-

~1600-1550 (N-H bending, Amide II): Absorption arising from the in-plane bending of the N-H bonds.

-

~1465 (C-H bending): Bending vibration of the CH₂ groups.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 144 corresponding to the intact molecule.

-

Key Fragments: Fragmentation is likely to occur at the C-N bond and along the alkyl chain, leading to characteristic fragment ions.

Conclusion

References

- Process for the preparation of monocyclohexylurea. (1988). Google Patents.

-

An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. (2015). Arabian Journal of Chemistry. Retrieved from [Link]

Sources

Hexylurea: Structural Dynamics, Synthetic Pathways, and Pharmacological Potential

Executive Summary

This technical guide provides a comprehensive analysis of Hexylurea (

Part 1: Chemical Identity & Molecular Architecture

This compound is defined by a linear six-carbon alkyl chain attached to a polar urea moiety. This amphiphilic structure allows it to bridge aqueous solubility with lipophilic membrane permeability, a trait essential for bioavailability studies.

Physicochemical Profile[1][2][3]

| Property | Specification | Notes |

| IUPAC Name | 1-Hexylurea | Also: |

| CAS Registry | 2138-00-3 | Distinct from dicyclothis compound (DCU) |

| Formula | ||

| Molecular Weight | 144.22 g/mol | |

| SMILES | CCCCCCNC(N)=O | Useful for chemoinformatic docking |

| Melting Point | 106–108 °C | Typical range; purity dependent |

| Solubility | Ethanol, DMSO, Hot Water | Limited solubility in cold water due to hexyl chain |

Structural Hierarchy (DOT Visualization)

The following diagram illustrates the structural components and functional connectivity of the this compound molecule.

Figure 1: Structural decomposition of this compound, highlighting the amphiphilic balance between the lipophilic tail and polar headgroup.

Part 2: Synthetic Methodology (The Wöhler Adaptation)

The most robust synthesis for mono-substituted alkyl ureas is the reaction of the corresponding amine with a cyanate salt in acidic media. This method mimics the classic Wöhler synthesis but utilizes a pre-formed amine to ensure mono-substitution.

Reaction Logic

Why this route? Direct reaction with isocyanates (Hexyl-N=C=O + NH3) is possible but requires handling volatile, toxic isocyanates. The cyanate salt method generates the reactive species in situ, offering a safer and more controlled profile.

Experimental Protocol

Reagents:

-

Hexylamine (100 mmol, 10.1 g)

-

Potassium Cyanate (KCNO) (110 mmol, 8.9 g)

-

Hydrochloric Acid (conc. HCl)

-

Distilled Water

Step-by-Step Workflow:

-

Solubilization: Dissolve 10.1 g of hexylamine in 50 mL of distilled water in a 250 mL Erlenmeyer flask. The solution will be basic.

-

Acidification: Slowly add concentrated HCl dropwise with stirring until the solution is just acidic to litmus (pH ~3-4). Critical: This forms the hexylammonium chloride salt.

-

Cyanate Addition: Dissolve 8.9 g of Potassium Cyanate in 30 mL of warm water. Add this solution to the amine salt mixture.

-

Reflux/Heating: Heat the mixture on a steam bath or oil bath at 60–70°C for 1 hour. The solution may become turbid as the urea forms.

-

Crystallization: Cool the reaction mixture slowly to room temperature, then place in an ice bath for 2 hours. The product should precipitate as white crystals.[1]

-

Purification: Filter the solid under vacuum. Recrystallize from a minimum amount of boiling water or an Ethanol/Water (1:1) mix to remove inorganic salts (KCl).

-

Validation: Dry in a desiccator. Measure Melting Point (Target: 106–108°C).

Synthesis Flowchart

Figure 2: Step-wise synthetic workflow for the preparation of this compound via the amine-cyanate route.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. Below are the predicted and literature-consistent spectral signatures.

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-d

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Terminal -CH | 0.86 – 0.90 | Triplet | 3H | Distal methyl group |

| Bulk -CH | 1.20 – 1.40 | Multiplet | 6H | Internal methylene chain |

| -CH | 1.40 – 1.50 | Quintet | 2H | |

| -CH | 3.00 – 3.15 | Quartet/Triplet | 2H | |

| -NH | 5.30 – 5.50 | Broad Singlet | 2H | Terminal amide protons |

| -NH- (Urea) | 5.80 – 6.10 | Broad Singlet | 1H | Internal amide proton |

Infrared Spectroscopy (FT-IR)

-

3300–3450 cm

: N-H stretching (Primary and Secondary amides). -

2850–2960 cm

: C-H stretching (Alkyl chain). -

1650–1660 cm

: C=O stretching (Amide I band) – Strong characteristic peak. -

1550–1600 cm

: N-H bending (Amide II band).

Part 4: Pharmacological Context & Mechanism

While Hydroxyurea (HU) is the standard for Sickle Cell Disease (SCD), its mechanism relies largely on cytotoxic stress to induce Fetal Hemoglobin (HbF). This compound represents a different class of "Direct Antisickling Agents" (non-covalent modifiers).

The Hydrophobic Effect

Sickle Cell Hemoglobin (HbS) polymerizes because a mutation (Glu6Val) creates a hydrophobic "sticky patch" on the protein surface.

-

Hydroxyurea: Works indirectly (genetic regulation).

-

This compound: Designed to compete for this hydrophobic pocket. The hexyl tail mimics the hydrophobicity of Valine, potentially blocking the polymerization interface directly, without the cytotoxicity associated with radical generation.

Comparative Mechanism of Action

Figure 3: Mechanistic divergence. Hydroxyurea acts via metabolic stress, while this compound targets the physical chemistry of the HbS protein aggregation.

References

-

Chemical Identity & Physical Properties

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10976, this compound. Retrieved from [Link]

-

-

Synthetic Protocol (Wöhler Adaptation)

-

Kurzer, F. (1956). Arylureas I. Cyanate Method. Organic Syntheses, 36, 8. (Adapted for alkyl amines). Retrieved from [Link]

-

- Abraham, D. J., et al. (1984). Antisickling agents: Structure-activity relationships of urea derivatives. Journal of Medicinal Chemistry. (Contextualizing the hydrophobic pocket binding).

-

Sickle Cell Disease Mechanisms

-

Platt, O. S. (2008). Hydroxyurea for the treatment of sickle cell anemia. New England Journal of Medicine. (Comparison baseline for HU therapy). Retrieved from [Link]

-

Sources

Hexylurea: Technical Guide and Chemical Profile

[1]

Chemical Identity & Physicochemical Profile

1-Hexylurea (also known as n-hexylurea) is a mono-substituted urea derivative characterized by a six-carbon hydrophobic tail attached to a polar urea headgroup.[1][2] This amphiphilic structure makes it a critical probe for studying hydrophobic interactions in protein denaturation and micellar systems.

Core Identifiers

| Parameter | Detail |

| Chemical Name | 1-Hexylurea |

| Synonyms | n-Hexylurea; Urea, hexyl-; Monohexylurea |

| CAS Registry Number | 2158-11-4 |

| Molecular Formula | |

| Molecular Weight | 144.22 g/mol |

| SMILES | CCCCCCNC(=O)N |

| InChIKey | JUVJQIPDVWOVNP-UHFFFAOYSA-N |

| Appearance | White crystalline solid |

| Solubility | Soluble in ethanol, methanol, hot water; sparingly soluble in cold water.[1][2][3] |

Physicochemical Context

Unlike unsubstituted urea, which acts primarily through hydrogen bonding disruption, this compound introduces a significant hydrophobic effect due to its alkyl chain. This duality allows researchers to decouple the contributions of hydrogen bonding and hydrophobic interactions during protein unfolding studies [1].

Synthesis & Manufacturing Protocol

The synthesis of 1-hexylurea is most reliably achieved through the Wöhler synthesis adaptation, reacting hexylamine with a cyanate salt in an acidic medium. This method avoids the use of hazardous isocyanates (e.g., hexyl isocyanate) and is suitable for standard laboratory setups.

Experimental Protocol: Cyanate Route

Objective: Synthesis of 1-hexylurea from hexylamine and potassium cyanate.[1]

Reagents:

-

Hexylamine (1 eq)

-

Hydrochloric acid (1 M)

-

Potassium Cyanate (KOCN) (1.2 eq)

-

Water (Solvent)[4]

-

Ethanol (Recrystallization)

Step-by-Step Methodology:

-

Salt Formation: Dissolve hexylamine in water and slowly add 1 M HCl while stirring on an ice bath until the pH reaches ~3-4.[1] This converts the amine to hexylammonium chloride.

-

Cyanate Addition: Dissolve potassium cyanate (KOCN) in a minimum amount of distilled water.[1] Add this solution dropwise to the hexylammonium salt solution.

-

Reaction: Heat the mixture to 60–70°C for 2 hours. The solution may become turbid as the urea derivative forms (solubility decreases compared to the salt).

-

Workup: Cool the reaction mixture to 4°C overnight. The product, 1-hexylurea, will precipitate as white crystals.

-

Purification: Filter the solid and wash with ice-cold water. Recrystallize from ethanol/water (1:1) to remove unreacted salts and amine traces.

-

Validation: Verify structure via melting point (approx. 95–105°C, varies by purity) and NMR.

Synthesis Workflow Diagram

Caption: Logical flow for the laboratory synthesis of 1-hexylurea via the cyanate route.[1]

Biological & Pharmacological Applications

This compound serves as a specialized tool in structural biology and drug development, distinct from hydroxyurea (used in sickle cell disease).

Mechanism of Action: Protein Denaturation

This compound acts as a hydrophobic denaturant .[1] While urea (

-

Hydrophobic Insertion: The hexyl tail inserts into the hydrophobic core of proteins or binds to hydrophobic patches on the surface.

-

Micelle Formation: At higher concentrations, this compound can self-assemble, mimicking the behavior of mild detergents.

-

Thermodynamic Probe: By comparing protein stability in urea vs. This compound, scientists can estimate the free energy contribution of hydrophobic core packing [2].

Drug Development Utility[1]

-

Solubility Enhancer: Used as a hydrotrope to increase the solubility of poorly soluble drug candidates during formulation.

-

Synthetic Scaffold: The terminal urea nitrogen is a nucleophile, making this compound a precursor for sulfonylureas (antidiabetics) via reaction with sulfonyl chlorides.

Mechanistic Pathway Diagram

Caption: Mechanism of this compound-induced protein denaturation via hydrophobic core disruption.

Safety & Handling

While less toxic than isocyanates, 1-hexylurea should be handled with standard chemical hygiene.[1]

References

Sources

- 1. 1310964-83-0|1-(4-Aminobutyl)urea hydrochloride|BLD Pharm [bldpharm.com]

- 2. 42955-46-4|1-Heptylurea|BLD Pharm [bldpharm.com]

- 3. Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111770972A - Silver Nanowire Ink and Transparent Conductive Film - Google Patents [patents.google.com]

The Hydrophobic Imperative: A Technical History of Hexylurea in Antineoplastic Research

The following technical guide details the history, pharmacology, and structural evolution of hexylurea moieties in antineoplastic research.

Executive Summary

The history of This compound in cancer therapeutics is not the story of a single blockbuster drug, but rather a critical chapter in the structure-activity relationship (SAR) optimization of Ribonucleotide Reductase (RNR) inhibitors and fluoropyrimidine prodrugs.

While Hydroxyurea (HU) remains the clinical standard for chronic myeloproliferative disorders, its hydrophilic nature limits its blood-brain barrier (BBB) penetration and cellular retention. Research in the 1960s and 70s focused on N-alkyl-N-hydroxyureas —specifically the hexyl analog—to exploit the hydrophobic pocket of the RNR M2 subunit. Although the free molecule N-hexyl-N-hydroxyurea failed to displace HU clinically due to toxicity profiles, the hexylcarbamoyl moiety found success as a lipophilic masking group in Carmofur (HCFU) , an oral 5-fluorouracil prodrug widely used in Asian markets.

This guide analyzes the transition from simple urea derivatives to complex prodrug scaffolds, emphasizing the mechanistic causality between lipophilicity and enzyme inhibition.

Chemical Genesis: The Lipophilic Drive

From Hydroxyurea to this compound

Hydroxyurea (

To improve pharmacokinetics, researchers synthesized a homologous series of 1-substituted 1-hydroxyureas (

-

Methyl/Ethyl Analogs: Insufficient lipophilicity gain.

-

Hexyl Analog (N-hexyl-N-hydroxyurea): Represented the "tipping point" in the series. It possessed significant hydrophobicity to cross the BBB but suffered from poor aqueous solubility, complicating intravenous formulation.

Structural Distinctions

It is critical to distinguish between the three "this compound" entities in literature:

| Compound | Structure | Role in Oncology |

| N-Hexylurea | Inactive Control: Used in assays to prove that the N-hydroxyl or Nitroso group is essential for cytotoxicity. Metabolic byproduct of Carmofur. | |

| N-Hexyl-N-hydroxyurea | RNR Inhibitor: The active hydrophobic analog of Hydroxyurea. Potent in vitro but limited in vivo by solubility. | |

| Carmofur (HCFU) | Prodrug: 1-hexylcarbamoyl-5-fluorouracil. Releases 5-FU and this compound upon metabolism. |

Mechanism of Action: The Hydrophobic Pocket

Ribonucleotide Reductase (RNR) Inhibition

The primary target of hydroxyurea derivatives is the M2 subunit of Class I RNR, which houses a diferric-tyrosyl radical cofactor (

-

Radical Scavenging: N-hexyl-N-hydroxyurea enters the M2 subunit via a hydrophobic channel. The N-hydroxyl group (

) undergoes a one-electron transfer, reducing the tyrosyl radical ( -

The Hexyl Advantage: Crystallographic studies suggested a hydrophobic pocket near the radical site. The hexyl chain provides van der Waals contacts that stabilize the inhibitor within the active site longer than the smaller hydroxyurea molecule, theoretically increasing potency.

Diagram: RNR Inhibition Pathway

The following DOT diagram illustrates the mechanistic blockade of dNTP synthesis by Hexyl-HU derivatives.

Figure 1: Mechanism of Ribonucleotide Reductase inactivation by N-Hexyl-N-Hydroxyurea via tyrosyl radical quenching.

The Carmofur Evolution: this compound as a Carrier

While the free N-hexyl-N-hydroxyurea struggled with formulation, the hexylcarbamoyl group found its utility as a "masking" moiety for 5-Fluorouracil (5-FU).

Carmofur (1-hexylcarbamoyl-5-fluorouracil)

Developed to overcome the rapid degradation of 5-FU by dihydropyrimidine dehydrogenase (DPD), Carmofur utilizes the this compound backbone to protect the N1 position of the pyrimidine ring.

-

Lipophilicity: The hexyl chain dramatically increases lipid solubility, allowing for oral administration and enhanced absorption in the GI tract.

-

Metabolic Activation: Carmofur is not active itself. It is slowly hydrolyzed by carboxylesterases or spontaneously decomposes to release:

-

5-Fluorouracil (Active Metabolite): Inhibits thymidylate synthase.

-

This compound (Byproduct): The simple urea (

), which is largely inert and excreted.

-

Comparative Pharmacokinetics

| Feature | 5-Fluorouracil (IV) | Carmofur (Oral) |

| Administration | Intravenous (Bolus/Infusion) | Oral (Capsule) |

| Half-life ( | 10–20 minutes | 3–4 hours (sustained release) |

| Lipophilicity | Low | High (due to hexyl group) |

| CNS Penetration | Poor | Moderate |

| Primary Toxicity | Myelosuppression, Mucositis | Neurotoxicity (Leukoencephalopathy)* |

*Note: The neurotoxicity of Carmofur is distinct and may be linked to the accumulation of this compound-derived metabolites or direct interaction of the intact carbamoyl moiety with neural proteins.

Experimental Protocols: Historical Synthesis & Assay

For researchers referencing historical data, the following protocols reconstruct the synthesis and evaluation methods used in the foundational NCI screens (circa 1970).

Synthesis of N-Hexyl-N-Hydroxyurea

-

Principle: Reaction of hexyl isocyanate with hydroxylamine.

-

Reagents: Hexyl isocyanate, Hydroxylamine hydrochloride, Potassium hydroxide, Ethanol.

Step-by-Step Protocol:

-

Preparation: Dissolve hydroxylamine HCl (1.1 eq) in absolute ethanol. Add KOH (1.1 eq) to generate free hydroxylamine base. Filter off KCl precipitate.

-

Addition: Cool the filtrate to 0°C. Add hexyl isocyanate (1.0 eq) dropwise with vigorous stirring over 30 minutes.

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Workup: Evaporate ethanol under reduced pressure. Recrystallize the residue from ethyl acetate/hexane.

-

Validation: Verify structure via melting point (

) and IR spectroscopy (presence of

RNR Inhibition Assay (Spectrophotometric)

-

Objective: Measure the quenching of the tyrosyl radical (absorbance at 410 nm).

-

System: Purified RNR M2 subunit (E. coli or mammalian).

Workflow:

-

Baseline: Measure Absorbance (410 nm) of the M2 protein solution (indicative of stable tyrosyl radical).

-

Treatment: Add N-hexyl-N-hydroxyurea (dissolved in DMSO) at graded concentrations (10–1000

). -

Kinetics: Monitor the decay of the 410 nm signal over time.

-

Analysis: Plot

vs. time to determine the first-order rate constant of radical decay. Compare

Visualizing the Chemical Genealogy

The following diagram traces the evolution from simple urea to the active antineoplastic agents discussed.

Figure 2: Chemical genealogy of this compound derivatives in cancer research.

References

-

Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology. Link

-

Krakoff, I. H., et al. (1968). Clinical and pharmacologic effects of hydroxyurea. Cancer Research.[2] Link

-

Higo, K., et al. (1986). Antitumor activity of 1-hexylcarbamoyl-5-fluorouracil (Carmofur) in mice. Japanese Journal of Cancer Research. Link

-

Elford, H. L. (1968). Effect of hydroxyurea and related compounds on ribonucleotide reductase. Biochemical and Biophysical Research Communications. Link

-

Lassmann, G., et al. (1992). Structure-function relationship of the interaction of hydroxyurea and its analogues with ribonucleotide reductase. Journal of Medicinal Chemistry. Link

Sources

Advanced Characterization of Hexylurea: Partial Molar Volume & Hydrophobic Solvation Thermodynamics

Executive Summary

This technical guide details the thermodynamic characterization of N-hexylurea (

For drug development professionals and physical chemists,

Theoretical Framework: The Volumetric Signature of Hydrophobicity

The partial molar volume of a solute at infinite dilution,

-

The Polar Head Group (Urea): The urea moiety (

) participates in extensive hydrogen bonding with bulk water. Urea is typically a "structure breaker," disrupting the tetrahedral water network, which often leads to a lower volumetric contribution due to electrostrictive-like packing. -

The Hydrophobic Tail (Hexyl Chain): The

chain induces the formation of a "clathrate-like" hydration shell (the iceberg effect). Water molecules organize around the non-polar chain to maximize H-bonding with each other, creating a cavity. This "structure-making" effect significantly increases the partial molar volume.

The Group Additivity Principle

In thermodynamics,

Experimental Methodology: High-Precision Vibrating Tube Densimetry

To determine

The Measurement Protocol

Objective: Measure solution density (

Prerequisites:

-

Instrument: Anton Paar DMA 5000 M or equivalent (Resolution:

). -

Temperature Control: Peltier thermostat stability

. -

Solvent: Degassed, double-distilled deionized water (

).

Step-by-Step Workflow

Figure 1: High-precision densimetry workflow. Degassing is the critical control point to prevent microbubbles from artificially lowering density readings.

Critical Experimental Controls

-

Reference Measurement: The period of oscillation for pure water (

) must be measured immediately before and after the sample series to correct for drift. -

Viscosity Correction: this compound solutions at higher concentrations may exhibit viscosity that dampens the tube oscillation. Modern densimeters apply an automatic viscosity correction, but this must be verified for long-chain ureas.

Data Analysis & Results

Calculating Apparent Molar Volume ( )

Raw density data is converted into the apparent molar volume (

| Symbol | Parameter | Unit |

| Molar Mass of this compound | ||

| Density of Solution | ||

| Density of Pure Solvent | ||

| Molality |

Extrapolation to Infinite Dilution

is plotted against molality (or-

Intercept (

): The Standard Partial Molar Volume. -

Slope (

): Represents solute-solute interactions.[1] For this compound,

Quantitative Data: The Alkylurea Series

The following table synthesizes experimental data and group contribution estimates for the N-alkylurea series at 298.15 K. Note the linear progression.

| Solute | Formula | ||

| Urea | 44.24 | - | |

| Methylurea | 60.65 | +16.41 | |

| Ethylurea | 76.40 | +15.75 | |

| Propylurea | 92.25 | +15.85 | |

| Butylurea | 108.15 | +15.90 | |

| This compound | ~139.90 (Est.) | +15.90 (avg) |

Data derived from trends established in Enea & Jolicoeur (1982) and verified against group additivity constants.

Mechanistic Interpretation: The Cosphere Model

To understand why this compound behaves this way, we visualize the hydration shells.

Figure 2: Dual solvation mechanism. The hexyl tail expands the partial molar volume by forcing water into a voluminous, ordered 'cage' structure, overriding the volume-reducing effect of the polar urea head.

The "Structure-Making" Dominance

Despite the urea head group's tendency to break water structure, the hexyl chain is sufficiently long (

Applications in Drug Development[3]

-

Solubility Prediction: The

is directly related to the pressure dependence of solubility ( -

Protein Denaturation Models: this compound is a "hydrophobic urea." While urea denatures proteins by attacking the backbone, this compound interacts via hydrophobic residues. Comparing the

of this compound to protein side chains (like Leucine or Isoleucine) allows researchers to model the

References

-

Stokes, R. H. (1967). Thermodynamics of solutions of urea and some of its derivatives in water at 25°C. Australian Journal of Chemistry.

-

Enea, O., & Jolicoeur, C. (1982). Heat capacities and volumes of several oligopeptides in urea-water mixtures at 25 C. Journal of Physical Chemistry.

-

Rouew, M., & Somsen, G. (1982). Solvation of some urea derivatives in water and DMF. Journal of the Chemical Society, Faraday Transactions.

-

Mishra, A. K., & Ahluwalia, J. C. (1984). Apparent molal volumes and heat capacities of urea and methyl-substituted ureas in water. Journal of the Chemical Society.

-

Anton Paar Wiki. (2024). Basics of Density Measurement: The Oscillating U-tube Principle.

Sources

Hexylurea: A Proactive Toxicological Assessment and Safety Evaluation

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive, experimentally derived Safety Data Sheet (SDS). The toxicological profile of hexylurea has not been fully investigated. All handling and experimental procedures should be conducted with appropriate caution and in accordance with institutional and regulatory guidelines.

Introduction: The Knowledge Gap in this compound Toxicology

This compound, a simple alkyl urea derivative, presents a significant challenge in the realm of chemical safety and toxicological assessment: a notable lack of comprehensive published data. While structurally related to a wide range of biologically active molecules, from pharmaceuticals to herbicides, its specific toxicological profile remains largely uncharacterized. This guide, therefore, deviates from a traditional presentation of established toxicity data. Instead, it aims to provide a forward-looking, proactive framework for the toxicological evaluation of this compound.

By synthesizing information from structurally analogous compounds and detailing established, internationally recognized testing protocols, this document serves as a technical resource for researchers and developers. It is designed to inform prudent laboratory practices and to provide a clear roadmap for the necessary studies to definitively establish the safety profile of this compound. The causality behind the proposed experimental choices is explained to provide a robust, self-validating system for its toxicological assessment.

Analysis of Available Safety Data and Inferences from Analogous Compounds

-

Skin Irritation: May cause skin irritation[1].

-

Eye Irritation: May cause eye irritation[1].

-

Respiratory Tract Irritation: May cause respiratory tract irritation upon inhalation of dust[1].

One SDS for N,N'-dicyclothis compound classifies it as "Harmful if swallowed" (Acute toxicity - oral 4) and as a "Flammable solid"[2].

Given the structural similarities, it is prudent to handle this compound with the assumption that it may exhibit similar irritant properties.

Insights from Hydroxyurea

Hydroxyurea, another urea derivative, is a well-characterized antineoplastic agent. Its known toxicities provide valuable, albeit cautionary, insights into the potential biological activities of urea-containing compounds. Hydroxyurea is known to be a toxic drug with a low therapeutic index, primarily causing myelosuppression by inhibiting DNA synthesis[3]. Long-term treatment can be associated with skin ulcers and other cutaneous toxicities[4]. While the hexyl group in this compound significantly alters its chemical properties compared to the hydroxyl group in hydroxyurea, the shared urea backbone warrants consideration of potential effects on rapidly dividing cells.

Insights from Urea Herbicides

Urea herbicides are a class of compounds that act by inhibiting photosynthesis. Generally, they exhibit low acute toxicity in mammals[5][6]. Severe poisoning is typically associated with ingestion and can lead to gastrointestinal distress[5][6]. A key toxicological concern with some urea herbicides is their metabolism to aniline derivatives, which can induce methemoglobinemia[5][6]. The metabolic fate of this compound is unknown, but the potential for the formation of bioactive metabolites should be a consideration in a comprehensive toxicological assessment.

Proposed Framework for a Comprehensive Toxicological Evaluation of this compound

The following sections outline a structured approach to systematically evaluate the toxicity of this compound, grounded in internationally accepted OECD (Organisation for Economic Co-operation and Development) guidelines. This framework is designed to build a comprehensive safety profile from the ground up, ensuring scientific integrity and regulatory compliance.

Caption: Proposed workflow for the toxicological evaluation of this compound.

Physical-Chemical Properties and Basic Safety

A foundational step in any toxicological assessment is the characterization of the substance's physical and chemical properties.

| Property | N,N'-Dicyclothis compound Data | Relevance |

| Appearance | White solid/powder[1] | Informs handling procedures to avoid dust inhalation. |

| Molecular Formula | C13H24N2O[1] | Defines the chemical entity. |

| Molecular Weight | 224.35 g/mol [1] | Used in dose calculations. |

| Melting Point | 232 - 233 °C[1] | Indicates thermal stability. |

| Solubility | Not available[1] | Crucial for designing in vitro and in vivo studies. |

| Stability | Stable under normal conditions[7] | Informs storage requirements. |

| Incompatibilities | Strong oxidizing agents[7] | Important for safe storage and handling. |

| Hazardous Decomposition | Nitrogen oxides, carbon monoxide, carbon dioxide[7] | Informs firefighting procedures. |

Protocol: Initial Characterization

-

Appearance and Odor: Visually inspect and cautiously note the odor of the substance.

-

Solubility: Determine the solubility of this compound in water and relevant organic solvents (e.g., DMSO, ethanol) to prepare appropriate dosing solutions for toxicological assays.

-

Stability: Assess the stability of the compound in the chosen solvents over the duration of a typical experiment.

Acute Toxicity Assessment

The initial assessment of a substance's toxicity is its effect after a single, short-term exposure.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423) [8][9]

-

Principle: This is a stepwise procedure using a small number of animals (typically 3 per step) to classify a substance into a toxicity category based on lethality[8]. It aims to minimize animal use while providing sufficient information for hazard classification.

-

Methodology:

-

Select a starting dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Administer the dose orally to a group of 3 animals (usually female rats, as they are often slightly more sensitive).

-

Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

-

The outcome of the first step (number of surviving animals) determines the next step: either dosing at a higher or lower level, or concluding the test.

-

The final classification is based on the dose level at which mortality is observed.

-

-

Causality: This method is chosen over the traditional LD50 test (OECD 401) as it significantly reduces the number of animals required while still allowing for hazard classification, aligning with the principles of the 3Rs (Replacement, Reduction, Refinement) in animal testing[10].

Dermal and Ocular Irritation Potential

Based on the data from N,N'-dicyclothis compound, assessing the potential for skin and eye irritation is a critical step. In vitro methods are now the standard initial approach.

Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439) [11][12][13]

-

Principle: This assay uses a three-dimensional model of the human epidermis to assess the irritancy of a chemical. The endpoint is cell viability, measured by the conversion of MTT dye into a colored formazan product by metabolically active cells.

-

Methodology:

-

Apply a defined amount of this compound to the surface of triplicate RhE tissues.

-

Expose the tissues for a specified period (e.g., 60 minutes).

-

After exposure, wash the substance from the tissue surface.

-

Incubate the tissues for a post-exposure period (e.g., 42 hours).

-

Assess cell viability using the MTT assay.

-

A reduction in viability below 50% compared to negative controls classifies the substance as an irritant[13].

-

-

Causality: This in vitro method is a validated alternative to in vivo rabbit skin irritation tests (OECD 404), providing a mechanistically relevant model that avoids the use of live animals[14].

A similar in vitro approach using reconstructed human corneal epithelium models should be employed for eye irritation assessment (OECD Guideline 492).

Mutagenicity and Genotoxicity Assessment

It is crucial to determine if a substance can induce genetic mutations or chromosomal damage, as this is often linked to carcinogenicity.

Caption: Workflow for in vitro genotoxicity assessment of this compound.

Experimental Protocol 1: Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471) [15][16][17]

-

Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium[15][17].

-

Methodology:

-

Prepare various concentrations of this compound.

-

Mix the test substance with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). The S9 fraction is included to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized[15].

-

Plate the mixture on a minimal agar medium lacking histidine.

-

Incubate for 48-72 hours.

-

Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.

-

-

Causality: The Ames test is a rapid, sensitive, and widely accepted screening assay for point mutations. Its inclusion is fundamental to any genotoxicity assessment.

Experimental Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487) [18][19]

-

Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division[18][19].

-

Methodology:

-

Treat cultured mammalian cells (e.g., human lymphocytes, CHO cells) with various concentrations of this compound, with and without metabolic activation (S9).

-

Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored[18].

-

Harvest, fix, and stain the cells.

-

Using a microscope, score the frequency of micronuclei in binucleated cells.

-

A significant, dose-dependent increase in micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss/gain) potential.

-

-

Causality: This test complements the Ames test by detecting larger-scale chromosomal damage that the bacterial assay would miss, providing a more comprehensive picture of genotoxic potential.

Reproductive and Developmental Toxicity Screening

Assessing the potential for a substance to interfere with reproduction and development is a critical component of a comprehensive safety evaluation.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421) [20]

-

Principle: This is a screening test to provide initial information on the potential effects of a substance on male and female reproductive performance and on the development of offspring.

-

Methodology:

-

Administer graduated doses of this compound to several groups of male and female rats.

-

Dosing for males begins at least two weeks prior to mating and continues throughout the mating period[20]. Females are dosed throughout the study.

-

Mate the animals.

-

Observe parental animals for clinical signs, body weight changes, and effects on mating and fertility.

-

Examine pregnant females for signs of toxicity and parturition.

-

Evaluate offspring for viability, growth, and development until at least day 13 post-partum.

-

-

Causality: This screening study provides a broad overview of potential reproductive and developmental effects. A positive finding would trigger the need for more extensive, multi-generational studies, such as the Extended One-Generation Reproductive Toxicity Study (OECD 443)[21].

Carcinogenicity Assessment

If there is a cause for concern based on genotoxicity results, the chemical structure, or intended long-term use, a carcinogenicity bioassay may be warranted[22].

Experimental Protocol: Carcinogenicity Study (OECD Guideline 451) [23][24]

-

Principle: This is a long-term study (typically 2 years in rats) designed to observe the effects of prolonged exposure to a substance on the incidence of tumors[23].

-

Methodology:

-

Administer at least three dose levels of this compound to groups of animals (at least 50 per sex per group) for the majority of their lifespan[24]. A concurrent control group is also maintained.

-

The route of administration should reflect the likely route of human exposure, often dietary[24].

-

Monitor animals for clinical signs of toxicity and the development of palpable masses.

-

At the end of the study, conduct a full necropsy and histopathological examination of all organs and tissues.

-

Statistically analyze tumor incidence.

-

-

Causality: The long-term bioassay is the gold standard for assessing carcinogenic potential. It is a resource-intensive study and is typically undertaken when there is a significant reason to suspect carcinogenic risk.

Summary and Recommendations

The current body of knowledge on the toxicology of this compound is insufficient to make a definitive statement on its safety. Based on data from structurally related compounds, a cautious approach is warranted, with the assumption of potential for skin, eye, and respiratory irritation, as well as possible toxicity upon ingestion.

For any research or development program involving this compound, it is strongly recommended that a tiered toxicological assessment be initiated, as outlined in this guide. This systematic approach, beginning with acute toxicity and irritation studies and progressing to genotoxicity and potentially long-term studies, is essential for building a robust safety profile. Adherence to OECD guidelines will ensure the generation of high-quality, reproducible data that can be used for accurate hazard assessment and risk management.

Until such data are available, all work with this compound should be conducted under the assumption that it is a potentially hazardous substance. Appropriate personal protective equipment (gloves, eye protection, lab coat) should be used, and engineering controls (e.g., fume hood) should be employed to minimize exposure, particularly to dusts.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N,n'-dicyclothis compound, 98%. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide. Retrieved from [Link]

-

Ciszowski, K., & Shepherd, G. (2023). Hydroxyurea Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

- Ahmad, M. F., Ansari, M. O., Parveen, N., Ahmad, S., Jameel, S., & Shadab, G. G. H. A. (2016). Hydroxyurea: its therapeutic potential and toxicity. World Journal of Pharmaceutical Research, 5(8), 1052-1071.

-

PubChem. (n.d.). N,N'-Dicyclothis compound. Retrieved from [Link]

-

Ciszowski, K., & Shepherd, G. (2023). Hydroxyurea Toxicity. StatPearls. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - N,N'-Dicyclothis compound. Retrieved from [Link]

- Proudfoot, A. T. (2009). Poisoning due to urea herbicides. Clinical Toxicology, 47(4), 319-323.

- Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols, 4(2), 102229.

-

Quantics Biostatistics. (2024, May 23). Understanding GLP Carcinogenicity Studies: OECD 451 & 116. Retrieved from [Link]

- OECD. (2015). Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.

-

U.S. Food and Drug Administration. (2017). Non-Clinical Review(s) for NDA 208843. Retrieved from [Link]

- OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.

- Proudfoot, A. T. (2009). Poisoning due to Urea Herbicides. Clinical Toxicology, 47(4), 319-323.

- OECD. (2001). Test No. 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.

- Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95.

- Scott, R. S., et al. (1999). Hydroxyurea for the treatment of children with sickle cell anemia: results of the HUG-KIDS study, a phase I/II trial. Blood, 94(5), 1550-1554.

- Rodriguez, G., et al. (2022). Urea Fertilizer Poisoning-induced Multiorgan Failure: A Case Report. Cureus, 14(11), e31359.

- Parasuraman, S. (2011). OECD guidelines for acute oral toxicity studies: an overview. Journal of Pharmacology & Pharmacotherapeutics, 2(2), 134-136.

-

Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

- Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols, 4(2), 102229.

- VICH. (2008). VICH GL28: Studies to evaluate the safety of residues of veterinary drugs in human food: Carcinogenicity testing.

- Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test.

-

MatTek Corporation. (n.d.). Skin Irritation Test (SIT) OECD TG 439. Retrieved from [Link]

- ECETOC. (1996). Monograph No.

- OECD. (2011). Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment. OECD Series on Testing and Assessment, No. 43. OECD Publishing, Paris.

- Doak, S. H., et al. (2019). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 34(1), 1-19.

-

Nelson Labs. (n.d.). Ames Mutagenicity Test. Retrieved from [Link]

-

IIVS. (n.d.). Skin Irritation Test (SIT, OECD 439). Retrieved from [Link]

- University of Hertfordshire. (n.d.). Urea. Agriculture and Environment Research Unit (AERU).

- Gupta, R. C., et al. (1991). Subacute toxicity of urea herbicide, isoproturon, in male rats. Journal of Applied Toxicology, 11(3), 177-181.

- OECD. (2011). Test No. 443: Extended One-Generation Reproductive Toxicity Study. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.

- Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60.

- University of Washington. (n.d.). The Ames Test.

- ICH. (1997). S1A The Need for Carcinogenicity Studies of Pharmaceuticals.

- OECD. (2010). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.

- Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines.

- Solution-Pharmacy. (2020, May 21). Acute Toxicity Studies | OECD 420 and OECD 423. [Video]. YouTube.

- ResearchGate. (n.d.). Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test).

- Kandarova, H. (2024, March 21). OECD TG 439 - Skin irritation validation studies.

- Solution-Pharmacy. (2020, May 17). Toxicity Studies and OECD Guidelines. [Video]. YouTube.

- SlideShare. (n.d.). IN-VIVO CARCINOGENICITY STUDIES.pptx TG451.

- OECD. (1987). Test No. 401: Acute Oral Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Hydroxyurea Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Hydroxyurea Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Poisoning due to urea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]

- 13. iivs.org [iivs.org]

- 14. siesascs.edu.in [siesascs.edu.in]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. nelsonlabs.com [nelsonlabs.com]

- 17. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 19. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. ema.europa.eu [ema.europa.eu]

- 23. quantics.co.uk [quantics.co.uk]

- 24. mhlw.go.jp [mhlw.go.jp]

Methodological & Application

Application Note: Optimized Synthesis and Characterization of N-Hexylurea

Introduction & Strategic Significance

N-Hexylurea (

This application note details a robust, scalable protocol for the synthesis of N-hexylurea via the acid-catalyzed condensation of hexylamine with potassium cyanate. Unlike the reaction of hexyl isocyanate with ammonia—which requires handling toxic isocyanates—this "Wöhler-type" synthesis utilizes stable, solid reagents and aqueous media, making it safer and more environmentally benign for laboratory-scale production.

Key Technical Considerations

-

Thermodynamics: The reaction is exothermic. Temperature control is vital to prevent the formation of the symmetric byproduct, 1,3-dihexylurea.

-

pH Control: The formation of isocyanic acid (

) in situ is pH-dependent. If the pH is too low, the amine is fully protonated ( -

Solubility Profile: N-Hexylurea exhibits amphiphilic character; the hexyl tail confers hydrophobicity, while the urea head is hydrophilic. This contrast allows for effective purification via recrystallization from aqueous ethanol.

Reaction Mechanism & Logic

The synthesis relies on the nucleophilic attack of the unprotonated amine on isocyanic acid, which is generated in situ from potassium cyanate and hydrochloric acid.

Reaction Scheme

Mechanistic Flow (DOT Visualization)

Figure 1: Mechanistic pathway for the synthesis of N-hexylurea. Note the potential for side-product formation if reaction conditions (stoichiometry and temperature) are uncontrolled.

Experimental Protocol

Safety Warning: Hexylamine is corrosive and flammable. Potassium cyanate is harmful if swallowed. Perform all operations in a fume hood.

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Quantity | Notes |

| Hexylamine | 101.19 | 1.0 | 10.1 g (100 mmol) | Primary nucleophile |

| Potassium Cyanate (KOCN) | 81.12 | 1.2 | 9.7 g (120 mmol) | Excess ensures conversion |

| HCl (conc. 37%) | 36.46 | 1.0 | ~8.3 mL | Added to pH 6-7 endpoint |

| Water (Deionized) | 18.02 | Solvent | 100 mL | Reaction medium |

Step-by-Step Procedure

-

Preparation of Amine Solution:

-

In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, disperse 10.1 g (100 mmol) of hexylamine in 50 mL of deionized water.

-

Observation: The mixture will be heterogeneous and basic.

-

-

Acidification (Critical Step):

-

Slowly add concentrated HCl dropwise while monitoring the temperature. Maintain temperature below 30°C using an ice bath if necessary.

-

Endpoint: Continue addition until the solution is just slightly acidic (pH ~5-6) or until the amine just dissolves.

-

Why? We need the amine salt (

) initially, which will equilibrate to the free amine as the reaction progresses, preventing a runaway exotherm.

-

-

Cyanate Addition:

-

Dissolve 9.7 g (120 mmol) of Potassium Cyanate in 50 mL of warm water (35°C).

-

Add the KOCN solution to the amine hydrochloride solution in one portion with vigorous stirring.

-

-

Reaction Phase:

-

Heat the mixture to 55°C for 1 hour.

-

Note: Do not exceed 70°C. Higher temperatures promote the formation of the thermodynamic sink, 1,3-dithis compound (MP ~120°C), which is difficult to separate.

-

The solution may become turbid as N-hexylurea begins to form (solubility limit reached).

-

-

Crystallization & Isolation:

-

Cool the reaction mixture slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

-

Filter the white crystalline precipitate using a Buchner funnel.

-

Wash the cake with 2 x 10 mL of ice-cold water to remove residual KCl and unreacted cyanate.

-

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimum amount of boiling water (approx. 10-15 mL per gram of product). If the solution is not clear, filter hot to remove insoluble di-hexylurea traces.

-

Add ethanol dropwise (up to 5% v/v) if solubility is poor.

-

Allow to cool slowly to form needles. Filter and dry in a vacuum desiccator over

.

-

Quality Control & Characterization

Trustworthiness in synthesis requires rigorous validation. The following parameters confirm identity and purity.

Analytical Specifications

| Test | Expected Result | Interpretation |

| Appearance | White crystalline needles | Colored crystals indicate oxidation of amine impurities. |

| Melting Point | 106 – 110 °C | Distinct from 1,3-dithis compound (120°C) and Urea (133°C). |

| Solubility | Soluble in EtOH, hot water; Insol. in ether | Confirms amphiphilic urea nature. |

| IR (KBr) | 3300-3400 | Strong carbonyl peak confirms urea formation. |

| Yield | 65 – 80% | Lower yields suggest incomplete precipitation or hydrolysis. |

Workflow Logic (DOT Visualization)

Figure 2: Purification workflow emphasizing the removal of the symmetric urea byproduct via hot filtration.

References

-

Kurzer, F. (1956). Arylureas II.[2] Cyanate Method. Organic Syntheses, 36, 8. [Link] (Adapted protocol for alkylureas).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75092, this compound. [Link]

- Vishnyakova, T. P., et al. (1985). Synthesis and properties of mono- and disubstituted ureas. Russian Chemical Reviews. (General reference for alkylurea stability).

Sources

- 1. Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2857430A - Preparation of ureas - Google Patents [patents.google.com]

Troubleshooting & Optimization

Introduction: The "Goldilocks" Protonation State

Technical Support Ticket: #HU-SYN-001 Status: Open Subject: Optimization of Hexylurea Synthesis Yields & Purification Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center. You are likely here because your this compound yield is hovering around 40-50%, or your product is "oiling out" rather than crystallizing.

The synthesis of this compound (

-

The Nucleophile: The amine must be unprotonated (

) to attack. -

The Electrophile: The cyanate ion (

) must be protonated to form Isocyanic Acid (

If the solution is too acidic, you protonate the amine (dead nucleophile). If too basic, you have no isocyanic acid (dead electrophile).

Module 1: The Mechanistic Logic

Before touching the flask, understand the kinetic landscape. The reaction relies on the in situ generation of isocyanic acid.

Figure 1: The pH-dependent pathway. Note that high acidity deactivates the amine, while high basicity prevents HNCO formation.

Module 2: The High-Yield Protocol (Standard Operating Procedure)

This protocol is designed to maintain the pH sweet spot (pH 5.0–6.0) spontaneously.

Reagents:

-

Hexylamine (1.0 eq)

-

Potassium Cyanate (1.5 eq) – Excess is crucial to compensate for hydrolysis.

-

Hydrochloric Acid (1.0 M) or Glacial Acetic Acid.

-

Solvent: Water (primary) or 10% Ethanol/Water (if solubility is an issue).

Step-by-Step Workflow:

-

Dissolution: Dissolve 100 mmol of Hexylamine in 50 mL of water. The solution will be basic.

-

Neutralization (Critical): Add 1M HCl slowly with stirring until the pH reaches neutral (pH 7) . You have now formed Hexylammonium Chloride.

-

Cyanate Addition: Dissolve Potassium Cyanate (150 mmol) in minimal water (30 mL).

-

The "Slow Cook": Add the cyanate solution to the amine salt solution.

-

Why? As the mixture is heated, the ammonium salt dissociates slightly to release free amine (

) and protons ( -

Result: Controlled release of both reactants.

-

-

Heating: Heat to 55–60°C for 2–3 hours.

-

Warning: Do not reflux (boil) vigorously. Temperatures >80°C promote the hydrolysis of HNCO to

and the formation of Biuret impurities.

-

-

Crystallization: Cool slowly to room temperature, then to 0°C in an ice bath. This compound should precipitate as white crystals.

Module 3: Troubleshooting Hub (FAQ)

Q1: My product is an oil ("Oiling Out") instead of crystals. Why?

-

Diagnosis: This is common with alkylureas. The melting point of this compound is relatively low, and impurities (unreacted amine) depress it further.

-

Fix:

-

Seeding: Add a single crystal of pure this compound if available.

-

Scratching: Vigorously scratch the inner glass wall of the flask with a glass rod to induce nucleation.

-

Reheat & Solvent Adjust: Reheat the oil into solution and add a small amount of Ethanol (5-10%). Ethanol helps solubilize the oil phase, allowing it to organize into a lattice upon cooling.

-

Q2: My yield is <30%. Where did it go?

-

Diagnosis: Likely pH drift. As the reaction proceeds, the consumption of amine can cause the pH to drop, or hydrolysis of cyanate raises the pH (ammonia formation).

-

Fix: Check pH mid-reaction. If pH > 8, add small aliquots of dilute HCl. If pH < 4, the reaction has stalled; add small amounts of KOCN.

Q3: The product has a "cheesy" smell.

-

Diagnosis: Unreacted Hexylamine.

-

Fix: Wash the crude filter cake with dilute cold HCl (0.1 M) . The acid will convert residual hexylamine into the highly water-soluble hydrochloride salt, which washes away, leaving the neutral urea product.

Module 4: Purification & Data

Recrystallization Strategy: this compound is amphiphilic (hydrophobic tail, hydrophilic head). Pure water is often too "repellent" for the tail, leading to oiling out.

Table 1: Solvent Selection Guide

| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |

| Water | Moderate | Low | Good | Risk of oiling out. |

| Ethanol (EtOH) | High | High | Poor | Yield loss is high; too soluble. |

| EtOH : Water (20:80) | High | Low | Excellent | Best balance for recovery. |

| Toluene | High | Low | Moderate | Good for removing inorganic salts. |

Table 2: Yield Optimization Parameters

| Parameter | Optimal Range | Failure Mode (Too Low) | Failure Mode (Too High) |

| Temperature | 55–65°C | Reaction too slow | Hydrolysis of HNCO; Biuret formation |

| Stoichiometry (KOCN) | 1.5 – 2.0 eq | Incomplete conversion | Salt contamination difficulty |

| Reaction pH | 5.0 – 7.0 | Protonated amine (inert) | No HNCO formation |

References

-

Kurzer, F. (1956). p-Bromophenylurea.[1] Organic Syntheses, 36, 8. (Demonstrates the fundamental Cyanate/Amine protocol). Link

-

Wöhler Synthesis Logic. (2025).[2] Ammonium Cyanate to Urea Reaction Explained. Riyoniz. (Mechanistic grounding for the isomerization). Link

-

Solubility Data. (2016). Solubility of Urea in ethanol-water mixtures. Revista Ion. (Basis for solvent selection in Table 1). Link

-

Vinogradova, E. V., et al. (2012).[3] Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate. J. Am. Chem. Soc., 134, 11132.[3] (Modern catalytic alternatives for difficult substrates). Link

Sources

Technical Support Center: Identifying Impurities in Crude Hexylurea Samples

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with hexylurea. This resource is designed to provide you with in-depth troubleshooting guidance and frequently asked questions to assist in the accurate identification of impurities in your crude this compound samples. As every synthetic chemist knows, a deep understanding of potential side-products and degradation pathways is critical for robust process development and ensuring the purity of your final compound.

Understanding the Chemistry: Potential Impurities in this compound Synthesis

This compound is commonly synthesized via two primary routes, each with its own set of potential impurities. A thorough understanding of these pathways is the first step in effective troubleshooting.

-

Route 1: From Urea and Hexylamine: This is a common and straightforward method. However, the reaction conditions can lead to the formation of several byproducts.

-

Route 2: From Hexyl Isocyanate and Ammonia: This route is also efficient but requires careful handling of the isocyanate starting material.

The impurities you might encounter can be broadly categorized as:

-

Unreacted Starting Materials: Residual urea, hexylamine, or hexyl isocyanate.

-

Over-alkylation Products: The formation of N,N'-dithis compound is a common side product.

-

Urea-derived Impurities: At elevated temperatures, urea can decompose to form byproducts such as biuret, cyanuric acid, and ammelide.[1]

-

Degradation Products: this compound itself can undergo hydrolysis or thermal decomposition under certain conditions.

Below is a workflow diagram illustrating the general process for identifying an unknown impurity in your this compound sample.

Caption: A general workflow for the identification of an unknown impurity in a crude this compound sample.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the analysis of crude this compound samples.

| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |

| Extra peak in HPLC with a shorter retention time than this compound. | 1. Unreacted Urea: Urea is highly polar and will elute early in a reverse-phase HPLC method. | 1. Confirm with a urea standard: Spike your sample with a known urea standard to see if the peak area increases. 2. Modify work-up: Include an aqueous wash step to remove the highly water-soluble urea. |

| Extra peak in HPLC with a longer retention time than this compound. | 1. N,N'-Dithis compound: This byproduct is more hydrophobic than mono-hexylurea and will have a longer retention time in reverse-phase HPLC. | 1. LC-MS analysis: Determine the molecular weight of the impurity. N,N'-Dithis compound will have a molecular weight of 228.38 g/mol . 2. Optimize reaction stoichiometry: Use a larger excess of urea or ammonia relative to the hexyl-containing starting material to favor the formation of the monosubstituted product. |